2-Methoxycinnamaldehyde

Übersicht

Beschreibung

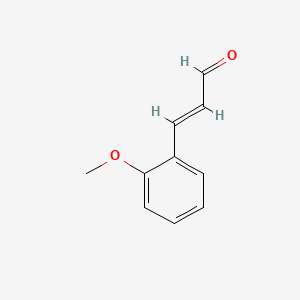

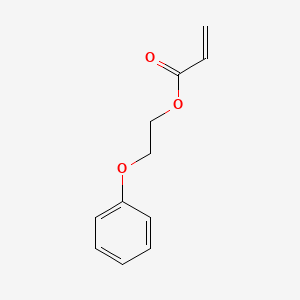

2-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2. This compound is known for its sweet, warm, and spicy aroma, which makes it a valuable component in the flavor and fragrance industry . Additionally, this compound has been studied for its potential biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties .

Wirkmechanismus

Target of Action

2-Methoxycinnamaldehyde (MCA), a compound found in cinnamon, has been shown to have promising broad-spectrum antibacterial activity . Its primary targets are pathogens such as Methicillin-resistant Staphylococcus epidermidis (MRSE) .

Mode of Action

MCA inhibits the proliferation and biofilm formation of MRSE . It affects the growth of MRSE and inhibits its pathogenic potential . MCA causes morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE .

Biochemical Pathways

MCA significantly increases the Reactive Oxygen Species (ROS) production in MRSE . The increased ROS production may partially be due to the increased metabolic flux through the Tricarboxylic Acid (TCA) cycle . Additionally, the metabolic flux through the pentose phosphate pathway (PPP) is upregulated accompanied by elevated ROS production . These alterations in cell metabolism and increased ROS production could lead to the damage of the cell wall, which in turn decreases the proliferation of MRSE .

Pharmacokinetics

Information regarding the pharmacokinetic-based herb-drug interactions (HDI) with MCA is scarce . It’s known that mca interacts with the cyp2a6 substrates nicotine and letrozole . The time-dependent inhibition (TDI) by MCA of CYP2A6-mediated nicotine metabolism is a complex process involving multiple mechanisms .

Result of Action

The result of MCA’s action is the inhibition of the proliferation and biofilm formation of MRSE . This leads to a decrease in the pathogenic potential of this bacterium . MCA also causes morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE .

Biochemische Analyse

Biochemical Properties

2-Methoxycinnamaldehyde has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been found to have significant anti-inflammatory potential, suggesting interactions with enzymes and proteins involved in the inflammatory response

Cellular Effects

In cellular processes, this compound has demonstrated the ability to inhibit the proliferation of Methicillin-resistant Staphylococcus epidermidis (MRSE), a common pathogen . It also inhibits the biofilm formation of MRSE, indicating that it can affect the growth and pathogenic potential of this bacterium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to cause morphological changes and the leakage of DNA, RNA, and cellular contents of MRSE

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies. For example, it has been found to significantly increase the ROS production in MRSE over time

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to increase the metabolic flux through the TCA cycle and the pentose phosphate pathway (PPP) in MRSE

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxycinnamaldehyde can be synthesized through several methods:

Condensation of Salicylaldehyde and Acetaldehyde: This method involves the condensation of salicylaldehyde and acetaldehyde in a diluted alkaline solution.

Condensation of Salicylaldehyde Methylether and Acetaldehyde: Another synthetic route involves the condensation of salicylaldehyde methylether with acetaldehyde under alkaline conditions.

Isolation from Cinnamon: This compound can also be isolated and purified from powdered cinnamon, where it is present as a natural component.

Industrial Production Methods

In industrial settings, this compound is typically produced through the condensation of salicylaldehyde and acetaldehyde under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pH control to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: Aldehydes, including this compound, are readily oxidized to form carboxylic acids.

Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: 2-Methoxycinnamic acid.

Reduction: 2-Methoxycinnamyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxycinnamaldehyde has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

2-Methoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives:

Cinnamaldehyde: The parent compound, cinnamaldehyde, lacks the methoxy group present in this compound.

2-Hydroxycinnamaldehyde: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and biological activity.

Cinnamic Acid: The carboxylic acid derivative of cinnamaldehyde, cinnamic acid, has different chemical properties and applications compared to this compound.

Eigenschaften

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZAVRSVHUSPL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047206 | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160.00 to 161.00 °C. @ 12.00 mm Hg | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60125-24-8, 1504-74-1 | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methoxycinnamaldehyde, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060125248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHOXYCINNAMALDEHYDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GG2B2MUHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 46 °C | |

| Record name | Cassiastearoptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methoxycinnamaldehyde (2-MCA) interact with cells to exert its anti-inflammatory effects?

A1: [] 2-MCA has been shown to activate the NRF2 pathway, leading to increased expression of autophagy-associated proteins like LC3 and P62 in macrophages. This enhancement of autophagy flux contributes to the reduction of LPS-induced inflammation by decreasing the production of TNF-α and NO. []

Q2: Does 2-MCA impact the NF-κB signaling pathway?

A2: [] Yes, 2-MCA potently inhibits the degradation of IκBα, subsequently suppressing the nuclear translocation of NF-κB. This inhibition of the NF-κB signaling pathway contributes to its anti-inflammatory and anti-proliferative effects. []

Q3: What is the role of 2-MCA in influencing prostaglandin production?

A3: [] 2-MCA effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in rat cerebral endothelial cells. It achieves this by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in PGE2 synthesis. [, ]

Q4: How does 2-MCA affect the cell cycle in human aortic smooth muscle cells (HASMCs)?

A4: [] 2-MCA inhibits TNF-α-induced HASMC proliferation by reducing the levels of cell cycle promoting proteins such as cyclin D1, cyclin D3, CDK4, and CDK6. Concurrently, it increases the levels of cell cycle inhibitors like p21 and p27, ultimately leading to cell cycle arrest. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H10O2, and its molecular weight is 162.19 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: [] Yes, 1H-NMR spectroscopic analysis has been employed for quantitative analysis of this compound. The aldehyde proton typically appears as a doublet around δH 9.6936 ppm, distinguishable from the aldehyde proton of trans-cinnamaldehyde (δH 9.7174 ppm). []

Q7: Is there information available on the stability of 2-MCA under various conditions?

A7: The provided research papers primarily focus on the biological activity of 2-MCA and offer limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q8: Has molecular docking been used to study 2-MCA?

A8: [] Yes, molecular docking studies have demonstrated a strong binding affinity between 2-MCA and specific target proteins, such as PTGS2, MMP9, and TLR4, supporting its potential therapeutic effects in ankylosing spondylitis. []

Q9: How does the presence of the methoxy group at the ortho position affect the activity of 2-MCA compared to cinnamaldehyde?

A9: [] While both 2-MCA and cinnamaldehyde exhibit antimicrobial activity, the presence and position of the methoxy group can influence potency. For example, 2-MCA has been shown to be a more potent inhibitor of CYP1A2 and CYP2E1 compared to cinnamaldehyde. []

Q10: Does the aldehyde group play a crucial role in the biological activity of 2-MCA?

A10: [] While specific SAR studies comparing 2-MCA with its corresponding carboxylic acid are limited in the provided research, data suggests that aldehydes generally show stronger bactericidal activity at pH 7 compared to their corresponding acids, implying the importance of the aldehyde moiety. []

Q11: Are there any specific formulation strategies mentioned for 2-MCA to enhance its stability or bioavailability?

A11: The research papers primarily focus on the biological activity of 2-MCA and do not provide detailed information on specific formulation strategies. Further research is required to explore these aspects.

Q12: What are the primary metabolic pathways of 2-MCA in rats?

A12: [] Following oral administration, 2-MCA is primarily metabolized via oxidation to its corresponding cinnamic and phenylpropionic acids, which are predominantly excreted in urine as glycine conjugates. A smaller portion undergoes O-demethylation before further breakdown. []

Q13: How rapidly is 2-MCA excreted after administration?

A13: [] Studies in rats indicate rapid urinary excretion of 2-MCA metabolites, with approximately 91% eliminated within 24 hours and 98% within 48 hours. []

Q14: What in vitro models have been used to study the anti-inflammatory effects of 2-MCA?

A14: [] The anti-inflammatory activity of 2-MCA has been studied in vitro using LPS and IFN-γ activated RAW 264.7 macrophages and J774A.1 macrophages, demonstrating its ability to down-regulate nitric oxide and TNF-α production. []

Q15: Has the efficacy of 2-MCA against cancer been investigated?

A15: [] Yes, 2-MCA has shown promising anti-cancer effects in vitro against various cancer cell lines, including human hepatocellular carcinoma (Hep 3B and SK-Hep-1), lung adenocarcinoma (A549), lung squamous cell carcinoma (NCI-H520), colorectal adenocarcinoma (COLO 205), and T-lymphoblastic leukemia (MOLT-3) cells. [, , , ]

Q16: What in vivo models have been used to evaluate the therapeutic potential of 2-MCA?

A16: [] The therapeutic potential of 2-MCA has been investigated in vivo using a nude mice model, demonstrating its ability to reduce tumor burden in various cancer types. [, , ]

Q17: Does 2-MCA provide protection against hepatic ischemia-reperfusion injury?

A17: [] Research in rat models indicates that intra-portal administration of 2-MCA prior to hepatic reperfusion significantly reduces liver damage markers (ALT, AST), inflammatory cytokines (TNF-α, IL-6), and apoptosis, suggesting a protective effect against hepatic ischemia-reperfusion injury. []

Q18: Is there any information available about potential resistance mechanisms to 2-MCA?

A18: The provided research papers do not discuss specific resistance mechanisms to 2-MCA. Further research is needed in this area.

Q19: Are there any reported cytotoxic effects of 2-MCA?

A19: [] While 2-MCA exhibits potent biological activity, studies on human aortic smooth muscle cells have shown that it inhibits proliferation without causing cellular cytotoxicity, suggesting a potential for therapeutic use with minimal adverse effects. []

Q20: Have any biomarkers been identified to predict the efficacy of 2-MCA treatment?

A20: While specific biomarkers for 2-MCA efficacy are not extensively discussed in the provided research, one study suggests that serum metabolomics, particularly alterations in purine metabolism and specific metabolites like adenosine and inosine, could potentially serve as indicators of its neuroprotective effects. []

Q21: What analytical techniques are used to identify and quantify 2-MCA in various matrices?

A21: [] Several analytical methods are employed, including gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) [, , ], thin-layer chromatography (TLC) [], and 1H-NMR spectrometry []. These techniques are used to identify, quantify, and monitor 2-MCA in various samples, including plant extracts, essential oils, and biological fluids.

Q22: Has UHPLC-QTOF/MS been used to analyze 2-MCA?

A22: [] Yes, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) has been used to identify and analyze 2-MCA and other potential quality markers in traditional Chinese medicine preparations. [, ]

Q23: Is there any information available on the environmental fate and potential ecotoxicological effects of 2-MCA?

A23: The provided research papers primarily focus on the biological activity of 2-MCA in medical contexts and do not offer detailed information on its environmental impact or degradation pathways.

Q24: Have the analytical methods used for 2-MCA been validated?

A24: [] While not extensively detailed, the research mentions validation of analytical methods, emphasizing sensitivity, accuracy, and simplicity in the context of determining 2-MCA content in Cinnamomum cassia samples. []

Q25: Does the use of 2-MCA have a historical context?

A25: [] While specific milestones in 2-MCA research are not explicitly discussed, the use of cinnamon, its natural source, in traditional medicine for various ailments, including inflammation and microbial infections, suggests a long history of potential therapeutic applications. []

Q26: What are the cross-disciplinary applications of research on 2-MCA?

A26: [] Research on 2-MCA spans various disciplines, including pharmacology, phytochemistry, analytical chemistry, and cell biology. Understanding its mechanisms of action requires integrating knowledge from these fields, highlighting the importance of cross-disciplinary collaboration. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B3029185.png)

![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)